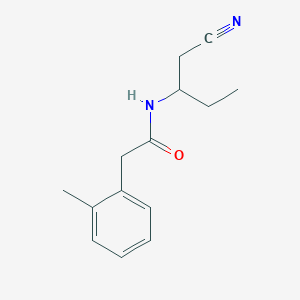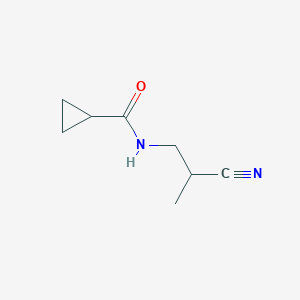
1-(3-Methoxypropanoyl)piperidine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methoxypropanoyl)piperidine-3-sulfonamide, also known as MPSP, is a chemical compound that has been extensively studied for its potential applications in the field of neuroscience. MPSP is a sulfonamide derivative of piperidine, which has been shown to have a variety of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of 1-(3-Methoxypropanoyl)piperidine-3-sulfonamide involves its interaction with the NMDA and AMPA receptors. 1-(3-Methoxypropanoyl)piperidine-3-sulfonamide acts as a competitive antagonist of the NMDA receptor, which reduces the influx of calcium ions into the cell. This, in turn, reduces the excitability of the neuron and prevents the formation of long-term potentiation (LTP). 1-(3-Methoxypropanoyl)piperidine-3-sulfonamide also acts as a non-competitive antagonist of the AMPA receptor, which reduces the flow of sodium ions into the cell and prevents the formation of LTP.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(3-Methoxypropanoyl)piperidine-3-sulfonamide are complex and depend on the specific application. In general, 1-(3-Methoxypropanoyl)piperidine-3-sulfonamide has been shown to modulate synaptic plasticity, learning, and memory formation. It has also been shown to have neuroprotective effects, which may make it a potential therapeutic agent for neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(3-Methoxypropanoyl)piperidine-3-sulfonamide in laboratory experiments is its high yield and cost-effectiveness. It is also a relatively stable compound that can be stored for long periods of time. However, one limitation of using 1-(3-Methoxypropanoyl)piperidine-3-sulfonamide is that it has a relatively short half-life, which may limit its effectiveness in certain applications.
Future Directions
There are several future directions for research involving 1-(3-Methoxypropanoyl)piperidine-3-sulfonamide. One area of interest is the potential therapeutic applications of 1-(3-Methoxypropanoyl)piperidine-3-sulfonamide for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is the role of 1-(3-Methoxypropanoyl)piperidine-3-sulfonamide in synaptic plasticity and memory formation, which may have implications for the development of new treatments for memory disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-(3-Methoxypropanoyl)piperidine-3-sulfonamide and its potential limitations in laboratory experiments.
Synthesis Methods
The synthesis of 1-(3-Methoxypropanoyl)piperidine-3-sulfonamide involves the reaction of piperidine with 3-methoxypropanoyl chloride, followed by the reaction of the resulting product with sulfonamide. The final product is obtained through a series of purification steps. The yield of 1-(3-Methoxypropanoyl)piperidine-3-sulfonamide is typically high, making it a cost-effective compound for laboratory experiments.
Scientific Research Applications
1-(3-Methoxypropanoyl)piperidine-3-sulfonamide has been extensively studied for its potential applications in the field of neuroscience. It has been shown to modulate the activity of certain neurotransmitter receptors, such as the N-methyl-D-aspartate (NMDA) receptor and the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. These receptors play a crucial role in synaptic plasticity, learning, and memory formation.
properties
IUPAC Name |
1-(3-methoxypropanoyl)piperidine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O4S/c1-15-6-4-9(12)11-5-2-3-8(7-11)16(10,13)14/h8H,2-7H2,1H3,(H2,10,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZSFYUSWHRTACE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(=O)N1CCCC(C1)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxypropanoyl)piperidine-3-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[Benzylsulfonyl(methyl)amino]propanoic acid](/img/structure/B7555833.png)

![2-[2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl(methyl)amino]propanoic acid](/img/structure/B7555843.png)

![2-[(4-Fluorophenyl)methylsulfonyl-methylamino]propanoic acid](/img/structure/B7555869.png)



![1-[(2-Chloropyridin-3-yl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7555899.png)

![3-[1-(3-Methoxypropanoyl)piperidin-4-yl]propanoic acid](/img/structure/B7555909.png)


![N-[2-(ethylamino)ethyl]-3-hydroxypyridine-2-carboxamide](/img/structure/B7555930.png)